ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
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Description
Ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a useful research compound. Its molecular formula is C8H10N4O5 and its molecular weight is 242.191. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death in cancer cells . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been studied as potential inhibitors against PARP-1 , a protein involved in DNA repair damage .
Cellular Effects
In terms of cellular effects, ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate may influence cell function by interacting with PARP-1 . This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules such as PARP-1 , potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl N-(1-amino-2,4-dioxopyrimidine-5-carbonyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-8(16)11-6(14)4-3-12(9)7(15)10-5(4)13/h3H,2,9H2,1H3,(H,10,13,15)(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKULYORVCUDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.